molecular formula C4H8Br2O B14173603 2,3-Dibromobutan-1-ol CAS No. 4021-75-4

2,3-Dibromobutan-1-ol

Cat. No.: B14173603
CAS No.: 4021-75-4
M. Wt: 231.91 g/mol
InChI Key: RZUXIYDMQGCCDD-UHFFFAOYSA-N
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Description

2,3-Dibromobutan-1-ol is an organic compound with the molecular formula C4H8Br2O It is a brominated alcohol, characterized by the presence of two bromine atoms attached to the second and third carbon atoms of a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromobutan-1-ol can be synthesized through the bromination of butan-1-ol. The reaction typically involves the addition of bromine (Br2) to butan-1-ol in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2 and 3 positions. The reaction can be represented as follows:

CH3CH2CH2CH2OH+2Br2CH3CH(Br)CH(Br)CH2OH+2HBr\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} + 2\text{Br}_2 \rightarrow \text{CH}_3\text{CH}(\text{Br})\text{CH}(\text{Br})\text{CH}_2\text{OH} + 2\text{HBr} CH3​CH2​CH2​CH2​OH+2Br2​→CH3​CH(Br)CH(Br)CH2​OH+2HBr

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure conditions, as well as the use of industrial-grade bromine and catalysts.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form butanol or other derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 2,3-dibromobutanoic acid or 2,3-dibromobutanone.

    Reduction: Formation of butanol or 2,3-dibromobutane.

    Substitution: Formation of 2,3-dihydroxybutan-1-ol or other substituted derivatives.

Scientific Research Applications

2,3-Dibromobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromobutan-1-ol involves its reactivity due to the presence of bromine atoms and a hydroxyl group The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobutan-1-ol: Similar structure but with chlorine atoms instead of bromine.

    2,3-Diiodobutan-1-ol: Similar structure but with iodine atoms instead of bromine.

    2,3-Difluorobutan-1-ol: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

2,3-Dibromobutan-1-ol is unique due to the specific reactivity imparted by the bromine atoms. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance of reactivity and stability. This makes this compound a valuable compound for various chemical reactions and applications.

Properties

IUPAC Name

2,3-dibromobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c1-3(5)4(6)2-7/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUXIYDMQGCCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293194
Record name 2,3-Dibromobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-75-4
Record name NSC87800
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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